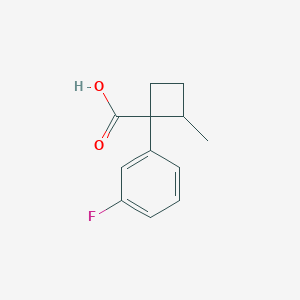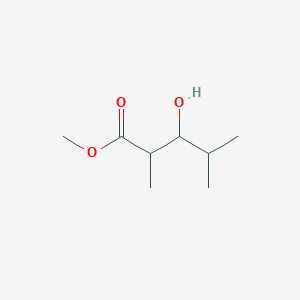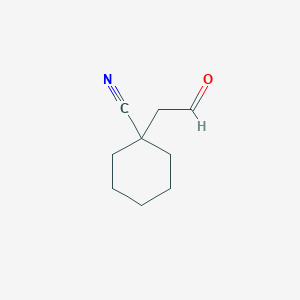![molecular formula C13H13NO3S2 B13078728 5'-Acetamido-6H,6'H-[2,3'-bithiopyran]-4'-carboxylic acid](/img/structure/B13078728.png)
5'-Acetamido-6H,6'H-[2,3'-bithiopyran]-4'-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-Acetamido-6H,6’H-[2,3’-bithiopyran]-4’-carboxylic acid is an organic compound belonging to the class of acetamides This compound is characterized by its unique bithiopyran structure, which consists of two fused thiopyran rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Acetamido-6H,6’H-[2,3’-bithiopyran]-4’-carboxylic acid typically involves the following steps:
Formation of the Bithiopyran Core: The initial step involves the formation of the bithiopyran core through a cyclization reaction. This can be achieved by reacting appropriate thiol and aldehyde precursors under acidic conditions.
Introduction of the Acetamido Group: The acetamido group is introduced through an acylation reaction. This involves reacting the bithiopyran core with acetic anhydride in the presence of a base such as pyridine.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through a carboxylation reaction using carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of 5’-Acetamido-6H,6’H-[2,3’-bithiopyran]-4’-carboxylic acid may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
5’-Acetamido-6H,6’H-[2,3’-bithiopyran]-4’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiopyran rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5’-Acetamido-6H,6’H-[2,3’-bithiopyran]-4’-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 5’-Acetamido-6H,6’H-[2,3’-bithiopyran]-4’-carboxylic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-Acetamido-5-acetylfuran: Another acetamido compound with a furan ring structure.
5-Acetamido-2-hydroxy benzoic acid: A compound with a similar acetamido group but different core structure.
Uniqueness
5’-Acetamido-6H,6’H-[2,3’-bithiopyran]-4’-carboxylic acid is unique due to its bithiopyran core, which imparts distinct chemical and biological properties. The combination of the acetamido and carboxylic acid groups further enhances its versatility in various applications.
属性
分子式 |
C13H13NO3S2 |
|---|---|
分子量 |
295.4 g/mol |
IUPAC 名称 |
3-acetamido-5-(2H-thiopyran-6-yl)-2H-thiopyran-4-carboxylic acid |
InChI |
InChI=1S/C13H13NO3S2/c1-8(15)14-10-7-18-6-9(12(10)13(16)17)11-4-2-3-5-19-11/h2-4,6H,5,7H2,1H3,(H,14,15)(H,16,17) |
InChI 键 |
UTVGWQVXVMEVCZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C(=CSC1)C2=CC=CCS2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3-Chlorothiophen-2-yl)methoxy]azetidine](/img/structure/B13078648.png)




![5-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B13078677.png)

![2-[(3-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13078682.png)

![1-Thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B13078695.png)



![(2Z)-3-[2-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid](/img/structure/B13078715.png)
